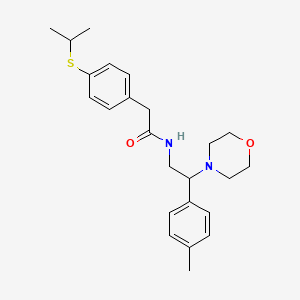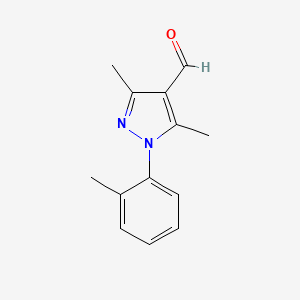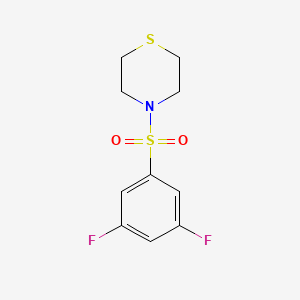
4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran” is a complex organic molecule. It likely contains a bromophenyl group, a fluorotetrahydropyran group, and possibly other functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydropyran ring and the introduction of the bromophenyl and fluoro groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The bromophenyl group, for example, could participate in reactions such as Suzuki cross-coupling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measurements of melting point, boiling point, solubility, and spectral properties .Aplicaciones Científicas De Investigación
Biomedical Applications
- The compound synthesized from 3-(4-bromophenyl)isoxazol-5(4H)-one and kojic acid has shown promise for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Photochemical Reactions
- Compounds like 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran have been studied for their photochemical color changes and potential applications in developing photoresponsive materials (Mori & Maeda, 1991).
Material Science
- Research involving 4-(4-Bromophenyl)-4-fluorotetrahydro-2H-pyran derivatives has contributed to the development of enhanced brightness emission-tuned nanoparticles, useful in various applications such as in sensors and bioimaging (Fischer, Baier, & Mecking, 2013).
Synthesis of Complex Compounds
- The compound has been used in the synthesis of complex chemical structures like N-Substituted Pyrazolines, which can have various applications in synthetic chemistry and drug development (Loh et al., 2013).
Chemical Kinetics and Mechanism Studies
- It plays a role in understanding the kinetics and mechanism of pyrolysis of tetrahydropyranyl phenoxy ethers in gas-phase studies, contributing to the field of analytical and applied pyrolysis (Álvarez-Aular et al., 2018).
Spectroscopy and Molecular Structure
- The compound's derivatives have been utilized in molecular structure and conformational studies, playing a significant role in crystallography and molecular spectroscopy (Mohandas et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications. This might involve in-depth studies of its reactivity, the development of new synthetic methods, or exploration of its potential uses in areas such as medicinal chemistry .
Propiedades
IUPAC Name |
4-(4-bromophenyl)-4-fluorooxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRXYFDRXYGWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-4-fluorotetrahydro-2h-pyran | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2380548.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)

